1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)-
Overview
Description
1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- typically involves the reaction of piperazine with appropriate reagents to introduce the carbothioamide and furan groups. One possible synthetic route could involve:
Step 1: Reaction of piperazine with 2,4-dimethylphenyl isocyanate to form the corresponding urea derivative.
Step 2: Conversion of the urea derivative to the carbothioamide using Lawesson’s reagent.
Step 3: Introduction of the furan ring through acylation with 2-furoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- would depend on its specific biological target. Generally, compounds with piperazine and furan moieties can interact with various enzymes and receptors in the body, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarbothioamide, N-phenyl-4-(2-furanylcarbonyl)-: Lacks the dimethyl groups on the phenyl ring.
1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-thienylcarbonyl)-: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-Piperazinecarbothioamide, N-(2,4-dimethylphenyl)-4-(2-furanylcarbonyl)- is unique due to the presence of both the dimethylphenyl and furan groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-6-15(14(2)12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTWVCGEPGUGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152502 | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433307-60-9 | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433307-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethylphenyl)-4-(2-furanylcarbonyl)-1-piperazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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